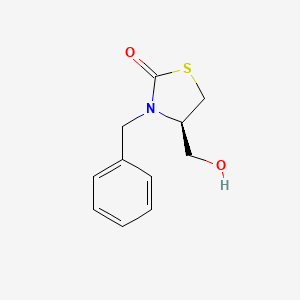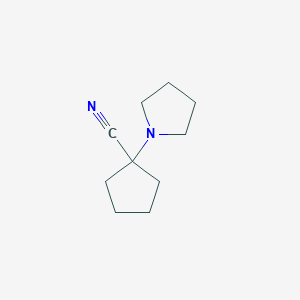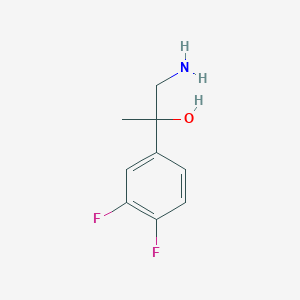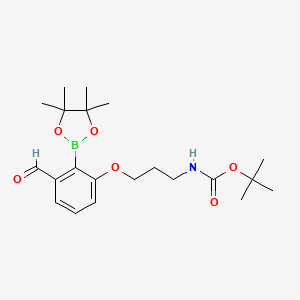![molecular formula C9H11N3O2 B8647704 {4-[1-(hydroxyimino)ethyl]phenyl}urea](/img/structure/B8647704.png)
{4-[1-(hydroxyimino)ethyl]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[1-(hydroxyimino)ethyl]phenyl}urea is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a hydroxyimino group attached to an ethylphenyl ring, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[1-(hydroxyimino)ethyl]phenyl}urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the final product. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which generates the desired urea derivative through a Hofmann rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in these methods . Additionally, the scalability of these processes ensures that the compound can be produced in large quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[1-(hydroxyimino)ethyl]phenyl}urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyimino and urea moieties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the urea moiety to form new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can lead to the formation of amines. Substitution reactions can produce a variety of N-substituted urea derivatives .
Applications De Recherche Scientifique
{4-[1-(hydroxyimino)ethyl]phenyl}urea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of {4-[1-(hydroxyimino)ethyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the urea moiety can interact with proteins and other biomolecules, affecting their structure and function . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
{4-[1-(hydroxyimino)ethyl]phenyl}urea can be compared with other similar compounds, such as:
N-[4-(1-hydroxyiminoethyl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a urea moiety.
N-[4-(1-hydroxyiminoethyl)phenyl]propanamide: This derivative has a propanamide group and is used in similar applications but may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13) |
Clé InChI |
SNNLVQCUGUDPIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=CC=C(C=C1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-N-[(pent-4-en-1-yl)(propyl)carbamoyl]-L-valine](/img/structure/B8647635.png)
![Ethyl [(2-oxo-2-phenylethyl)sulfanyl]acetate](/img/structure/B8647640.png)
![N-(4-Chlorobenzyl)-2-(4-hydroxy-4-phenyl-1-butyn-1-yl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8647643.png)



![6-Hydroxy-4-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B8647671.png)

![3-[4-(3-Fluoro-benzyloxy)-phenyl]-acryloyl chloride](/img/structure/B8647687.png)




